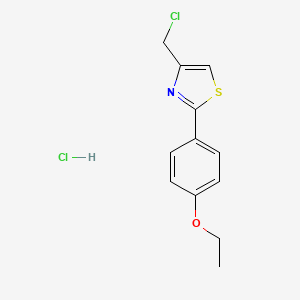

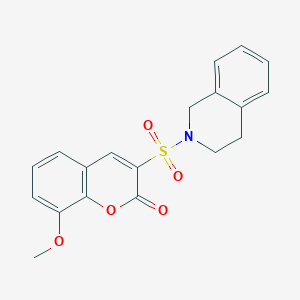

![molecular formula C22H27N5O5 B2480510 8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896851-95-9](/img/structure/B2480510.png)

8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

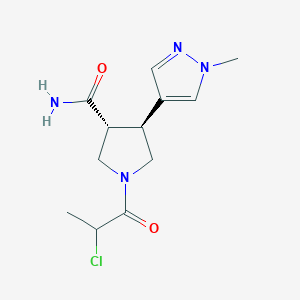

Synthesis of derivatives related to the imidazo[2,1-f]purine-2,4-dione scaffold involves multi-step chemical reactions, starting from purine bases or their analogs. The process typically includes the introduction of various functional groups to modify the core structure, aiming to enhance the compound's biological activity or pharmacokinetic properties. For example, the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives has been reported, indicating the versatility of the synthetic routes available for this class of compounds (Zagórska et al., 2009).

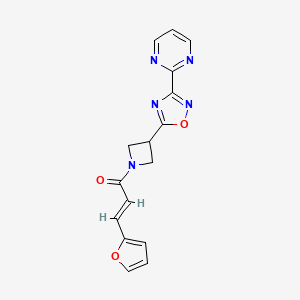

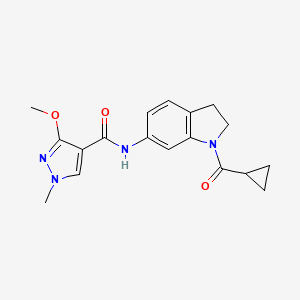

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by a purine base fused with an imidazole ring, contributing to the compound's biological activity. Modifications at various positions of the core structure, such as the N-8 and the amide derivatives, are crucial for binding affinity to biological targets. Structural analysis often involves computational methods and crystallography to determine the compound's conformation and interaction with receptors or enzymes (Zagórska et al., 2015).

Chemical Reactions and Properties

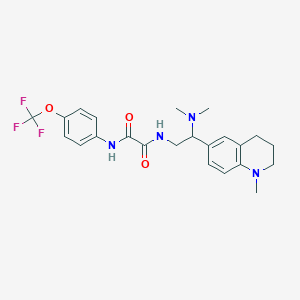

Imidazo[2,1-f]purine-2,4-dione derivatives undergo various chemical reactions, including N-alkylation, amide formation, and aromatic substitutions, which are essential for introducing pharmacophore elements. The chemical properties of these compounds are influenced by the nature of substituents and the core structure's electronic configuration, affecting their reactivity and interaction with biological targets. Studies have shown that modifications in the arylpiperazinylalkyl side chains can significantly impact the compound's serotonin receptor affinity and its pharmacological profile (Zagórska et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[2,1-f]purine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are critical for their formulation and delivery as therapeutic agents. These properties are determined by the compound's molecular structure and the presence of functional groups, influencing its pharmacokinetics and bioavailability. Detailed quantitative analysis of intermolecular interactions within the crystal structure provides insight into the compound's stability and potential for material design (Shukla et al., 2020).

Scientific Research Applications

Therapeutic Potential and Receptor Affinity

Anxiolytic and Antidepressant Activity

Imidazo[2,1-f]purine-2,4-dione derivatives have shown potential in preclinical studies for anxiolytic-like and antidepressant-like activities. These effects are comparable to those of Diazepam and Imipramine, indicating the potential of these compounds in treating anxiety and depression (Zagórska et al., 2009). Further, structure-activity relationship studies have identified potent 5-HT1A and 5-HT7 receptor ligands among these derivatives, highlighting their significant interaction with serotonin receptors and potential for addressing mood disorders (Zagórska et al., 2015).

Receptor Binding and Enzyme Inhibition

A diverse series of these derivatives were synthesized and evaluated for their binding affinities towards serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine (D2) receptors, along with their inhibitory potencies for phosphodiesterases (PDE4B1 and PDE10A). These studies revealed compounds that could serve as hybrid ligands, potentially offering a new approach for modifying and understanding the mechanisms underlying their therapeutic effects (Zagórska et al., 2016).

Chemical Synthesis and Modification

Synthesis and Biological Activity

The research encompasses the synthesis of various derivatives of imidazo[2,1-f]purine-2,4-dione, exploring their chemical structure, receptor affinity, and potential biological activities. These synthetic efforts aim to identify compounds with improved pharmacological profiles for further development as therapeutic agents (Nilov et al., 1995; Simo et al., 1998).

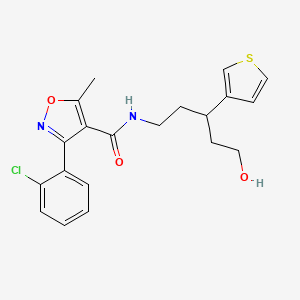

Analgesic Activity

New derivatives have been evaluated for their analgesic and anti-inflammatory properties, showing significant activity in in vivo models. This suggests that besides their psychotropic potential, these compounds may also offer benefits in pain management and inflammation (Zygmunt et al., 2015).

properties

IUPAC Name |

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-14-13-27-18-19(24(2)22(29)26(20(18)28)10-11-30-3)23-21(27)25(14)9-8-15-6-7-16(31-4)17(12-15)32-5/h6-7,12-13H,8-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSQREFHLLTDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)

![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)